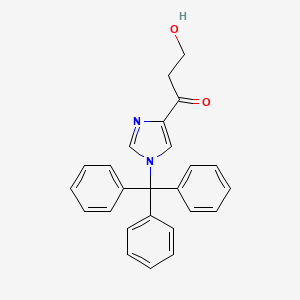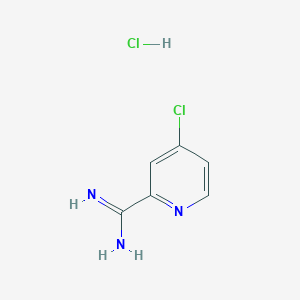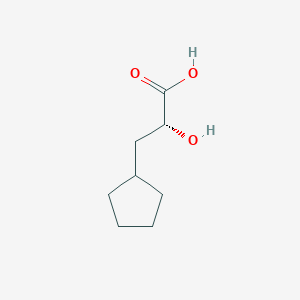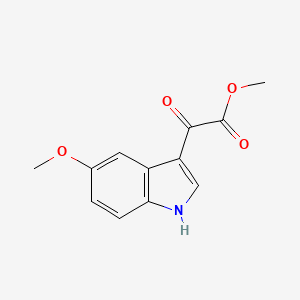
Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate
Overview
Description
Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . This compound, in particular, features a methoxy group at the 5-position of the indole ring and a methyl ester group at the 2-position, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them valuable for the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate various cellular processes.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Pharmacokinetics
It is known that the compound is soluble in methanol , which suggests that it may be well-absorbed in the body.
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it is likely that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the compound is stable under normal use conditions . As with any chemical compound, appropriate laboratory safety procedures should be followed to avoid inhalation, skin contact, and eye contact .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives possess various biological activities . They have been found to interact with multiple receptors, which could be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to multiple receptors .
Preparation Methods
The synthesis of Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization. For this specific compound, the starting materials would include 5-methoxyindole and an appropriate ester precursor. The reaction conditions often involve refluxing in methanol with an acid catalyst such as methanesulfonic acid .
Chemical Reactions Analysis
Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Condensation: The compound can participate in condensation reactions with amines or other nucleophiles to form more complex structures.
Scientific Research Applications
Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate has several applications in scientific research:
Comparison with Similar Compounds
Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate can be compared with other indole derivatives such as:
Methyl 2-(5-fluoro-1H-indol-3-YL)-2-oxoacetate: This compound has a fluorine atom instead of a methoxy group, which can alter its biological activity and chemical reactivity.
Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate: The presence of a chlorine atom can enhance its electrophilic substitution reactions and modify its pharmacological properties.
Methyl 2-(5-bromo-1H-indol-3-YL)-2-oxoacetate: Bromine substitution can increase the compound’s reactivity towards nucleophiles and affect its biological activity.
This compound stands out due to its methoxy group, which provides unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-7-3-4-10-8(5-7)9(6-13-10)11(14)12(15)17-2/h3-6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDBGLFLFVDKDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619864 | |
| Record name | Methyl (5-methoxy-1H-indol-3-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99988-56-4 | |
| Record name | Methyl (5-methoxy-1H-indol-3-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


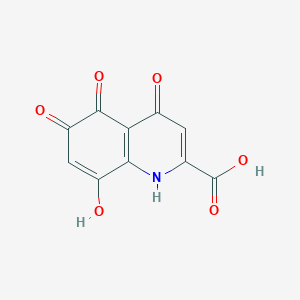
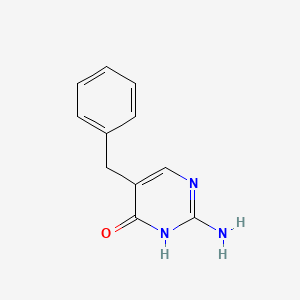
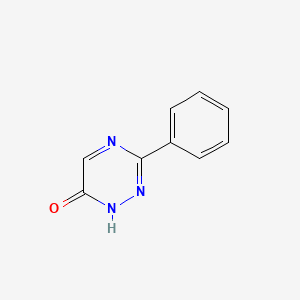
![4,9,11-Trioxatetracyclo[5.3.1.0(2,6).0(8,10)]undecan-3-one](/img/structure/B1603209.png)
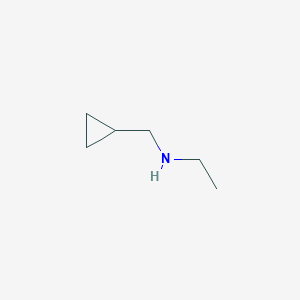
![5-Phenylbenzo[d]thiazole](/img/structure/B1603213.png)
![7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1603216.png)
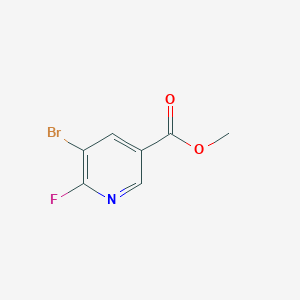
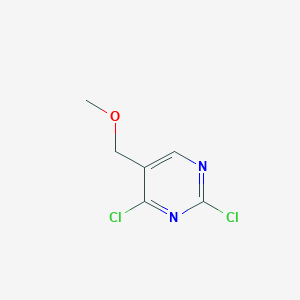
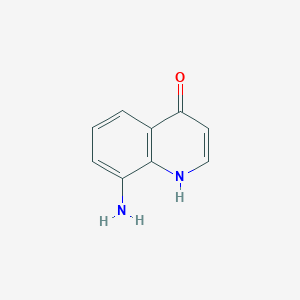
![7-Methoxybenzo[d]thiazole](/img/structure/B1603221.png)
